Vitamin D3 butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vitamin D3 butyrate is a compound formed by the esterification of vitamin D3, also known as cholecalciferol, with butyric acid. This compound combines the beneficial properties of both vitamin D3 and butyrate, a short-chain fatty acid produced by gut microbiota during the fermentation of dietary fibers. Vitamin D3 plays a crucial role in calcium homeostasis and bone health, while butyrate is known for its anti-inflammatory properties and its role in gut health. The unique combination of these two compounds suggests potential synergistic effects in various biological processes.

The synthesis of vitamin D3 butyrate involves esterification, where the hydroxyl group of vitamin D3 reacts with the carboxyl group of butyric acid. This reaction can be catalyzed by acid catalysts or through enzymatic processes. The general reaction can be represented as follows:

In laboratory settings, purification methods such as recrystallization are employed to isolate vitamin D3 butyrate from reaction mixtures, ensuring minimal presence of by-products or impurities .

Vitamin D3 butyrate exhibits various biological activities due to the individual effects of its components. Research indicates that this compound can enhance intestinal health by promoting the production of mucins and improving gut barrier function. It has been shown to synergistically reduce inflammation in models of colitis when combined with active vitamin D . Additionally, vitamin D3 butyrate may influence immune responses by modulating the activity of immune cells and enhancing the expression of antimicrobial peptides .

The synthesis of vitamin D3 butyrate can be achieved through several methods:

- Chemical Esterification: This involves direct reaction between vitamin D3 and butyric acid under acidic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Enzymatic Synthesis: Lipases can be used to catalyze the esterification process under mild conditions, which may offer advantages in terms of specificity and yield.

- Recrystallization: Following synthesis, purification is typically performed using solvent systems like acetone and methanol to obtain crystalline forms of vitamin D3 butyrate .

Vitamin D3 butyrate has potential applications in various fields:

- Nutraceuticals: It may be used as a dietary supplement aimed at improving gut health and enhancing immune function.

- Pharmaceuticals: Investigations into its anti-inflammatory properties could lead to therapeutic applications for gastrointestinal disorders.

- Animal Nutrition: Studies have shown that supplementation with vitamin D3 butyrate can improve gut health in livestock, potentially enhancing growth performance and disease resistance .

Studies have explored the interactions between vitamin D3 butyrate and other bioactive compounds. For instance, research indicates that butyrate can enhance the activity of vitamin D receptors, leading to increased expression of genes involved in immune responses . Furthermore, combined supplementation with butyrate and vitamin D has been shown to improve gut microbiota composition and functionality, suggesting a complex interplay between these compounds in modulating health outcomes .

Several compounds share similarities with vitamin D3 butyrate, each possessing unique properties:

| Compound | Description | Unique Properties |

|---|---|---|

| Butyric Acid | A short-chain fatty acid produced by fermentation in the gut | Known for its role in gut health and anti-inflammatory effects |

| Vitamin D3 | A fat-soluble vitamin critical for calcium metabolism | Essential for bone health and immune function |

| Sodium Butyrate | A salt form of butyric acid often used in research | Used therapeutically for inflammatory bowel disease |

| 1-alpha,25-dihydroxyvitamin D3 | The active form of vitamin D involved in calcium regulation | Directly regulates gene expression via nuclear receptors |

| Calcium Butyrate | A calcium salt form combined with butyric acid | Provides both calcium and short-chain fatty acids |

Vitamin D3 butyrate stands out due to its dual action as both a source of vitamin D and a bioactive fatty acid, potentially offering enhanced health benefits compared to its individual components or similar compounds.

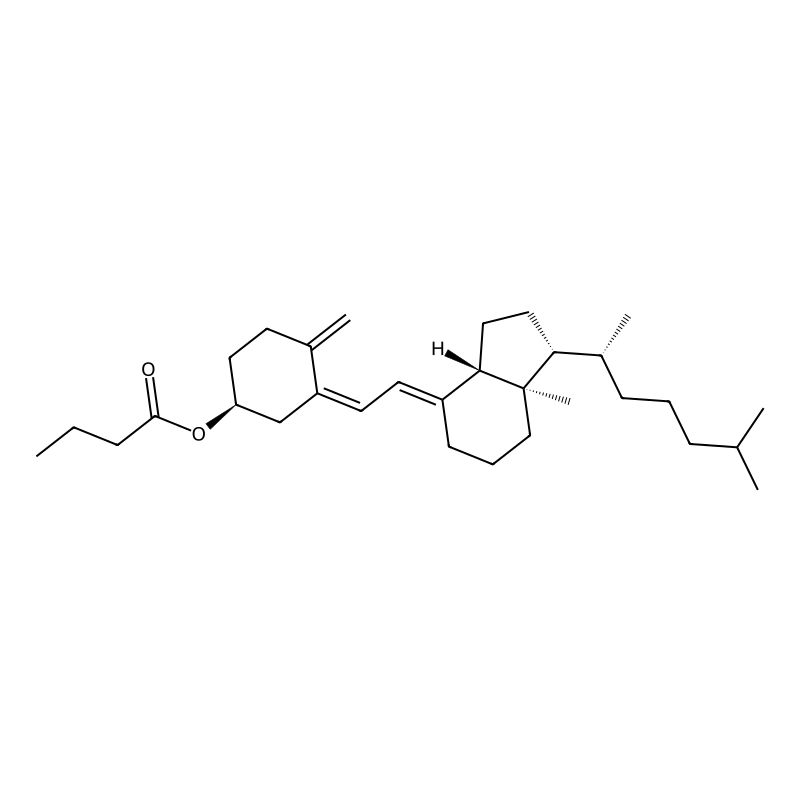

Vitamin D3 butyrate, systematically known as (3S,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butanoate, represents a chemically modified derivative of cholecalciferol (vitamin D3) where the hydroxyl group at the C-3 position has been esterified with butyric acid [1] [2]. The compound possesses a molecular formula of C31H50O2 with a molecular weight of 454.73-454.74 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 31316-20-8 [1] [2] [4].

The molecular architecture of vitamin D3 butyrate retains the characteristic secosteroid backbone of the vitamin D family, featuring the distinctive 9,10-seco ring system where the bond between carbon atoms 9 and 10 has been cleaved [2]. This structural modification distinguishes vitamin D compounds from conventional steroids and confers unique conformational flexibility to the molecule. The compound contains 33 heavy atoms distributed across a three-ring system with no aromatic character [2].

2D/3D Conformational Analysis

The stereochemical configuration of vitamin D3 butyrate is precisely defined by five stereocenters with established absolute configurations [4]. The molecule exhibits specific geometric arrangements that are critical for its biological activity and physicochemical properties. The structural complexity is enhanced by the presence of 10 rotatable bonds, which contribute to the conformational flexibility of the molecule [2].

Three-dimensional conformational analysis reveals that vitamin D3 butyrate adopts specific spatial arrangements that influence its interaction with biological membranes and receptors [2]. The van der Waals molecular volume is calculated at 514.80 ų, indicating a relatively large molecular size that affects its diffusion and cellular uptake properties [2]. The topological polar surface area measures 26.30 Ų, reflecting the limited polar character of the molecule due to the esterification of the hydroxyl group [2].

The molar refractivity of 140.48 provides insight into the electronic polarizability of the molecule, which influences its optical properties and intermolecular interactions [2]. The absence of hydrogen bond donors (0) and presence of only two hydrogen bond acceptors significantly impacts the compound's solubility profile and membrane permeability characteristics [2].

Cis-Triene System Stability

The cis-triene system in vitamin D3 butyrate is characterized by the 5Z,7E double bond geometry, which constitutes a critical structural feature inherited from the parent vitamin D3 molecule [1] [4]. This conjugated triene system spans carbons 5, 6, 7, and 8, with the specific Z-configuration at the C5-C6 double bond and E-configuration at the C7-C8 double bond [4].

The stability of this cis-triene system is paramount to the compound's integrity and biological activity. Research has demonstrated that vitamin D derivatives are particularly susceptible to isomerization and degradation under various environmental conditions [5]. The 5Z,7E-triene system exhibits inherent photochemical instability when exposed to ultraviolet radiation, particularly UV-B wavelengths (280-320 nm), which can induce geometric isomerization and subsequent loss of biological activity [6] [7].

The conjugated nature of the triene system also renders the molecule susceptible to oxidative degradation. However, the butyrate ester moiety may provide some protective effect against certain degradation pathways compared to the free hydroxyl group in the parent vitamin D3 molecule [8]. The maintenance of the proper cis-triene geometry is essential for the compound's ability to interact with vitamin D receptors and maintain its biological functionality.

Thermal and Photochemical Stability Profiles

The thermal stability characteristics of vitamin D3 butyrate follow patterns consistent with other vitamin D derivatives, exhibiting temperature-dependent degradation kinetics that follow first-order reaction mechanisms [5]. Comprehensive stability studies have established that vitamin D compounds are generally susceptible to thermal decomposition, with degradation rates increasing exponentially with temperature according to Arrhenius kinetics [5].

At temperatures above 100°C, vitamin D3 butyrate undergoes significant thermal degradation [5] [9] [10]. Research on vitamin D3 retention during thermal processing has shown that exposure to temperatures of 150°C and 180°C results in substantial losses, with the extent of degradation being both time and temperature dependent [10]. The activation energy for thermal degradation typically ranges between 49.8 to 89.2 kJ/mol depending on the specific environmental conditions and matrix effects [5].

The pH environment significantly influences thermal stability, with vitamin D3 butyrate demonstrating optimal stability at pH values above 5 [5]. Under acidic conditions (pH < 5), the compound exhibits accelerated degradation rates, with particularly pronounced instability at pH values below 4 [5]. The presence of metal ions can catalyze oxidative degradation reactions, further compromising thermal stability in certain formulation matrices [5].

Photochemical stability represents a critical consideration for vitamin D3 butyrate due to its inherent light sensitivity [11]. The compound exhibits particular vulnerability to UV-B radiation (280-320 nm), which corresponds to the same wavelength range responsible for vitamin D3 synthesis in human skin [6] [7]. Exposure to UV-B radiation can induce photoisomerization of the critical 5Z,7E-triene system, leading to formation of biologically inactive isomers [6].

UV-A radiation (320-400 nm) demonstrates a more moderate impact on vitamin D3 butyrate stability compared to UV-B exposure [6]. However, prolonged UV-A irradiation can still contribute to photodegradation through indirect mechanisms involving reactive oxygen species formation [6]. The photochemical degradation pathways often involve the formation of cyclobutane pyrimidine dimers and other photoproducts that compromise the biological activity of the compound [6].

Storage recommendations for maintaining vitamin D3 butyrate stability include refrigeration temperatures (2-8°C) and protection from light exposure [5] [12]. Studies have demonstrated that compounds stored under these controlled conditions maintain significantly higher stability compared to ambient temperature storage [5] [12].

Solubility and Partition Coefficients

The solubility profile of vitamin D3 butyrate is dominated by its highly lipophilic character, as evidenced by its LogP values ranging from 8.97 to 9.26 [2] [13]. This extreme lipophilicity results from the combination of the steroid backbone structure and the butyrate ester moiety, which collectively create a molecule with minimal aqueous solubility [14] [15] [16].

Water solubility of vitamin D3 butyrate is exceptionally low, rendering the compound essentially insoluble in aqueous media [17] [5]. This characteristic presents both challenges and opportunities for pharmaceutical formulation development. The poor aqueous solubility necessitates specialized delivery systems but also contributes to the compound's stability in lipophilic environments [5].

Organic solvent solubility demonstrates markedly different behavior, with vitamin D3 butyrate exhibiting high solubility in various organic solvents [5]. Specifically, the compound shows very high solubility in benzene [18] and high solubility in tert-butyl methyl ether [19]. Acetonitrile provides moderate solubility and has been successfully employed for crystallization procedures in pharmaceutical applications [19].

Oil-based formulation systems demonstrate superior compatibility with vitamin D3 butyrate compared to water-based alternatives [5]. Research has established that vitamin D3 maintains significantly greater stability in oil-based formulations, with retention rates exceeding 90% after six months of storage at ambient temperature [5]. In contrast, water-based formulations show substantial degradation, with some products losing up to 100% of their vitamin D3 content under similar storage conditions [5].

The partition coefficient data indicates that vitamin D3 butyrate will preferentially distribute into lipophilic phases when present in biphasic systems. This characteristic influences its bioavailability, cellular uptake mechanisms, and tissue distribution patterns. The compound's affinity for lipid membranes facilitates its incorporation into cellular structures but may also result in sequestration in adipose tissues [16].

The extreme lipophilicity of vitamin D3 butyrate necessitates careful consideration of formulation strategies to achieve adequate bioavailability. Approaches such as lipid nanoparticle systems, microemulsions, and solid lipid nanoparticles have been explored to enhance the delivery and therapeutic efficacy of highly lipophilic vitamin D derivatives [14] [20].

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Health Hazard